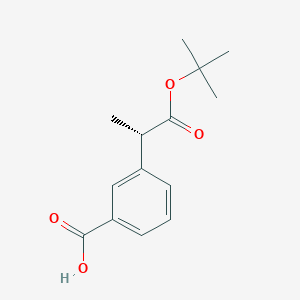

(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid

Beschreibung

“(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid” (CAS: 1187930-10-4) is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected ethyl group at the 3-position of the benzoic acid scaffold. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.31 g/mol . The Boc group serves as a protective moiety for amines, while the (S)-configuration of the ethyl substituent highlights its utility in enantioselective synthesis, particularly in pharmaceuticals requiring chiral purity.

The compound is stored under dry conditions at 2–8°C to prevent hydrolysis of the Boc group . Hazard statements (H302, H312, H332) indicate toxicity upon ingestion, skin contact, or inhalation, necessitating precautions during handling . Its primary application lies in intermediate synthesis for bioactive molecules, where stereochemical integrity is critical.

Eigenschaften

IUPAC Name |

3-[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(13(17)18-14(2,3)4)10-6-5-7-11(8-10)12(15)16/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNKCTHTBYUIGI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid typically involves the introduction of the tert-butoxycarbonyl group into a benzoic acid derivative. One common method is through the use of flow microreactor systems, which allow for efficient and sustainable synthesis.

Industrial Production Methods

In an industrial setting, the production of (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid may involve large-scale flow microreactor systems to ensure high efficiency and yield. These systems offer advantages such as better control over reaction conditions, reduced waste, and improved safety compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The Boc group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Acidic reagents like TFA or hydrochloric acid (HCl) are used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine or carboxylic acid derivative .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

- (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its tert-butoxycarbonyl (Boc) group is particularly useful for protecting amine functionalities during multi-step synthesis processes. This protection allows for selective reactions to occur without interference from the amine group, which is critical in complex organic syntheses.

Synthetic Routes

- The compound can be synthesized through several methods, including the use of flow microreactor systems that enhance efficiency and yield while minimizing waste. Common synthetic routes involve the introduction of the Boc group into benzoic acid derivatives under controlled conditions to ensure high purity and yield.

Biological Applications

Pharmaceutical Development

- In medicinal chemistry, (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid is utilized in the development of pharmaceutical agents. The Boc group allows for the protection of reactive functional groups during synthetic procedures, facilitating the creation of biologically active compounds. For instance, derivatives of this compound have been investigated for anti-inflammatory activities and other therapeutic effects.

Case Study: Anti-Inflammatory Activity

- A study synthesized a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives using (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid as a precursor. These compounds were evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated promising anti-inflammatory properties with percentage inhibition values ranging from 39% to 54% compared to standard drugs like indomethacin .

Industrial Applications

Chemical Production

- In industrial settings, (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid is employed in the production of various chemicals and materials due to its stability and reactivity. Its ability to undergo oxidation and reduction reactions makes it suitable for generating a range of derivatives that find applications across different sectors.

Data Summary Tables

| Application Area | Specific Use | Example Studies |

|---|---|---|

| Organic Chemistry | Building block for synthesis | Synthesis of complex peptides |

| Medicinal Chemistry | Pharmaceutical development | Anti-inflammatory derivatives |

| Industrial Chemistry | Production of chemicals | Use in large-scale chemical processes |

Wirkmechanismus

The mechanism of action of (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid primarily involves the protection and deprotection of functional groups. The Boc group is introduced to protect amines from unwanted reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation, which is then eliminated to yield the free amine or carboxylic acid .

Vergleich Mit ähnlichen Verbindungen

(A) 3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic Acid

(B) 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic Acid

- Molecular Formula : ~C₁₆H₂₁N₃O₄ (estimated based on LCMS m/z = 395.2 [M+1])

- Key Features : A piperazine ring with a Boc group at the 4-position and a benzoic acid at the 3-position.

- Synthesis : Synthesized via Buchwald-Hartwig coupling, followed by HATU-mediated amide coupling and TFA-mediated Boc deprotection .

(C) (S)-3-(1-(tert-Butoxycarbonyl)ethyl)benzoic Acid

- Distinctive Feature : Chiral ethyl-Boc substituent on benzoic acid, enabling enantioselective applications.

Table 1: Comparative Overview

Biologische Aktivität

(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

(S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid is characterized by the presence of a benzoic acid moiety with a tert-butoxycarbonyl (Boc) group attached to a side chain. The Boc group is commonly used in organic synthesis to protect amines and can influence the compound's solubility and reactivity.

Molecular Formula

- Molecular Formula : C13H17O3

- Molecular Weight : 233.27 g/mol

The biological activity of (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid primarily revolves around its interaction with various enzymes and cellular pathways. Some key findings include:

- Inhibition of Enzymes : Studies have shown that derivatives of benzoic acid can act as inhibitors for several enzymes, including soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and vascular function .

- Antitumor Activity : Some benzoic acid derivatives have been investigated for their ability to inhibit STAT3 signaling, a pathway often dysregulated in cancers. In vitro studies indicate that modifications to the benzoic acid structure can enhance antitumor effects, potentially making (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid a candidate for further research in cancer therapy .

Case Studies

- Antihypertensive Effects : In a study involving spontaneous hypertensive rats, compounds similar to (S)-3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid demonstrated significant reductions in blood pressure when administered as selective sEH inhibitors .

- Cancer Cell Line Studies : Research on breast cancer and glioma cell lines has shown that benzoic acid derivatives can inhibit constitutively active STAT3, leading to reduced cell proliferation and increased apoptosis at micromolar concentrations .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related compounds have indicated moderate antibacterial activity against Gram-positive bacteria and yeast strains like Candida albicans. The structure-activity relationship suggests that modifications to the benzoic acid core can enhance antimicrobial potency while reducing toxicity .

Summary of Biological Activities

Structure-Activity Relationship Insights

| Compound Variant | IC50 (µM) | Target Enzyme/Pathway |

|---|---|---|

| (S)-Methyl-2-((2R,3S)-... | 6.8 | STAT3 |

| (S)-3-(1-(tert-butoxycarbonyl)... | 10-20 | sEH |

| Related Benzoic Acid Derivative | 15 | Antimicrobial targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.